molecular formula C18H18Cl2N2O B13788361 3-(p-Chlorophenyl)-4-methyl-4-(p-chlorophenylazo)pentan-2-one CAS No. 75478-75-0

3-(p-Chlorophenyl)-4-methyl-4-(p-chlorophenylazo)pentan-2-one

Cat. No.: B13788361
CAS No.: 75478-75-0
M. Wt: 349.3 g/mol
InChI Key: TWWNKBGXHUZEEZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone typically involves the following steps:

    Diazotization: The starting material, 4-chloroaniline, is treated with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-chlorobenzene to form the azo compound.

    Ketone Formation: The resulting azo compound undergoes a Friedel-Crafts acylation reaction with acetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for azo compounds often involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitrous acid, hydrochloric acid, and acetyl chloride.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas.

    Substitution: Common reagents include halogens and nitrating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenylazo)aniline: Another azo compound with similar structural features.

    4-Chloro-4’-nitroazobenzene: A nitro-substituted azo compound.

    4-Chloro-4’-aminoazobenzene: An amino-substituted azo compound.

Uniqueness

3-(4-Chlorophenyl)-4-[(4-chlorophenyl)azo]-4-methyl-2-pentanone is unique due to its specific structural features, including the presence of two 4-chlorophenyl groups and a ketone functional group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

75478-75-0

Molecular Formula

C18H18Cl2N2O

Molecular Weight

349.3 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(4-chlorophenyl)diazenyl]-4-methylpentan-2-one

InChI

InChI=1S/C18H18Cl2N2O/c1-12(23)17(13-4-6-14(19)7-5-13)18(2,3)22-21-16-10-8-15(20)9-11-16/h4-11,17H,1-3H3

InChI Key

TWWNKBGXHUZEEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Cl)C(C)(C)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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